5-Acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid
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Overview
Description
5-Acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid is a heterocyclic compound that features a fused ring system combining a thiophene ring with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting from a substituted pyridine derivative, the thiophene ring can be introduced through a series of reactions involving sulfur-containing reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the pyridine or thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
5-Acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-Acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: A closely related compound with similar structural features but lacking the acetyl and carboxylic acid groups.
5-(2-Chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine: Another derivative with a chlorobenzyl group, showing different chemical and biological properties.
Uniqueness
These functional groups provide additional sites for chemical modification, making it a versatile compound for various research purposes .
Properties
Molecular Formula |
C10H11NO3S |
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Molecular Weight |
225.27 g/mol |
IUPAC Name |
5-acetyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H11NO3S/c1-6(12)11-4-2-8-7(3-5-15-8)9(11)10(13)14/h3,5,9H,2,4H2,1H3,(H,13,14) |
InChI Key |
QWWZTHLLIKTKCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C(C1C(=O)O)C=CS2 |
Origin of Product |
United States |
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